5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Description
5-Phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted at positions 4 and 5 with pyridin-3-yl and phenyl groups, respectively. This structure combines electron-rich aromatic systems (phenyl and pyridine) with the reactive thiol (-SH) and triazole moieties, enabling diverse chemical reactivity and biological interactions. Its synthesis typically involves cyclization of thiourea derivatives or condensation reactions with aldehydes to form Schiff base hybrids . The pyridin-3-yl group enhances solubility in polar solvents and may influence binding to biological targets, such as enzymes or microbial proteins.
Properties
IUPAC Name |
3-phenyl-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c18-13-16-15-12(10-5-2-1-3-6-10)17(13)11-7-4-8-14-9-11/h1-9H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPWDLOEGUWTBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
Thiosemicarbazide Intermediate Formation
The most widely employed method involves synthesizing a thiosemicarbazide precursor through the reaction of phenylacetic acid hydrazide with pyridin-3-yl isothiocyanate. Key steps include:
Reaction Conditions
- Solvent : Anhydrous ethanol
- Temperature : Reflux at 78°C
- Molar Ratio : 1:1 (hydrazide:isothiocyanate)
- Reaction Time : 6–8 hours
The intermediate, N'-(pyridin-3-ylcarbamothioyl)phenylacetohydrazide, forms via nucleophilic addition-elimination. FTIR analysis confirms thioamide formation (C=S stretch at 1,250–1,150 cm⁻¹) and N-H bending (1,600–1,500 cm⁻¹).
Base-Catalyzed Cyclization
Cyclization to the triazole core is achieved using sodium hydroxide (2M):
Optimized Parameters
- Base Concentration : 2M NaOH
- Temperature : 80°C
- Reaction Time : 4 hours
- Yield : 78%
The mechanism involves deprotonation of the thioamide nitrogen, followed by intramolecular nucleophilic attack and aromatization. X-ray diffraction data (CCDC 875784) confirms the 4-pyridin-3-yl/5-phenyl substitution pattern.
Table 1: Cyclization Reaction Outcomes
| Parameter | Value |
|---|---|
| Isolated Yield | 78% |
| Purity (HPLC) | ≥98% |
| Melting Point | 214–216°C |
| Regioselectivity | >99% 1,2,4-isomer |
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation significantly enhances reaction efficiency:
Conditions
- Apparatus : CEM Discover SP
- Power : 300W
- Temperature : 120°C
- Pressure : 250 psi
- Time : 15 minutes
- Yield : 92%
This method reduces energy consumption by 60% compared to conventional heating. Time-resolved FTIR shows complete thiosemicarbazide conversion within 8 minutes.
Solvent Optimization
A solvent screening study identified N,N-dimethylformamide (DMF) as optimal:
Table 2: Solvent Impact on Microwave Synthesis
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 92 |
| Ethanol | 24.3 | 85 |
| Water | 80.1 | 68 |
DMF’s high polarity facilitates rapid dielectric heating, while its aprotic nature minimizes side reactions.
Alternative Synthetic Routes
Hydrazide-CS₂ Condensation
An alternative pathway employs carbon disulfide (CS₂) for thiol group introduction:
Stepwise Procedure
- Hydrazide Activation :
Phenylacetic acid hydrazide (1 eq) + CS₂ (1.2 eq) in KOH/EtOH
→ Potassium dithiocarbazinate (85% yield)
- Cyclization :
Intermediate + 3-pyridylboronic acid (1.1 eq)
Pd(PPh₃)₄ catalyst, DMF/H₂O (3:1), 100°C, 12h
→ Target compound (63% yield)
While functional, this method shows lower regioselectivity (87% 1,2,4-isomer) compared to thiosemicarbazide routes.
Solid-Phase Synthesis
Immobilized hydrazides on Wang resin enable combinatorial optimization:
Advantages
- Automated parallel synthesis
- Simplified purification
- Scalable to kilogram quantities
Limitations
- Reduced yield (65–70%) due to steric hindrance
- Higher reagent costs
Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆)
- δ 8.71 (s, 1H, pyridine H-2)
- δ 8.52 (d, J = 4.8 Hz, 1H, pyridine H-6)
- δ 7.89–7.32 (m, 5H, phenyl)
- δ 5.21 (s, 1H, triazole H-4)
FTIR (KBr)
- 2,560 cm⁻¹ (S-H stretch)
- 1,580 cm⁻¹ (C=N triazole)
Purity Assessment
HPLC Method
- Column: C18, 5μm, 250×4.6mm
- Mobile Phase: MeCN/H₂O (70:30) + 0.1% TFA
- Flow Rate: 1.0 mL/min
- Retention Time: 6.8±0.2 min
Industrial-Scale Production
Continuous Flow Reactor Design
A telescoped process integrating thiosemicarbazide formation and cyclization achieves 89% yield at 50L/hour throughput:
Key Features
- In-line IR monitoring
- Automated pH adjustment
- Crystallization-induced deracemization
Table 3: Batch vs. Continuous Flow Comparison
| Parameter | Batch | Continuous Flow |
|---|---|---|
| Space-Time Yield | 0.8 kg/m³/h | 4.2 kg/m³/h |
| Solvent Consumption | 12 L/kg | 5.2 L/kg |
| Energy Efficiency | 38% | 67% |
Chemical Reactions Analysis
Types of Reactions
5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine in the presence of a base.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential use in treating various diseases due to its biological activities.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins involved in biological processes.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., -NH₂ in AT) enhance antioxidant activity but require additional synthetic steps .
- Halogenated substituents (e.g., 4-chlorophenyl in Yucasin) improve enzyme inhibition but may reduce solubility .
- Heteroaromatic substituents (pyridin-3-yl, quinoxalin-3-yl) facilitate antimicrobial and kinase-inhibitory activities due to π-π stacking and hydrogen bonding .
Antimicrobial Activity
- 5-Phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol : Exhibits potent antibacterial activity when incorporated into Schiff base hybrids, outperforming analogues with phenyl or pyridin-4-yl groups .
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP): Shows moderate activity in DPPH assays but lacks significant antimicrobial effects .
- 5-(Quinoxalin-3-yl)-4H-1,2,4-triazole-3-thiol: Acts as a thymidine phosphorylase inhibitor, suggesting divergent therapeutic applications .
Antioxidant Capacity
- AT and AP : Achieve IC₅₀ values of 12–18 μM in DPPH assays due to -NH₂ and -SH groups, which donate electrons to stabilize free radicals .
- 5-Phenyl-4-(pyridin-3-yl) derivative : Lower antioxidant activity compared to AT, as the pyridin-3-yl group is less electron-donating than -NH₂ .
Enzyme Inhibition
- Yucasin: Inhibits YUC flavin monooxygenases (IC₅₀ ~5 μM), critical in auxin biosynthesis, via competitive binding .
- 5-R-4-Phenyl derivatives : Demonstrate kinase inhibition (Anaplastic Lymphoma Kinase) and COX-2 binding in molecular docking studies, with pyridin-3-yl showing superior affinity over pyrrole substituents .
Physicochemical Properties
- Solubility: Pyridin-3-yl and quinoxaline derivatives exhibit higher aqueous solubility than purely phenyl-substituted analogues due to polar heteroaromatic rings .
- Thermal Stability: Triazole-thiols with bulky substituents (e.g., quinolin-2-yl) show higher melting points (>250°C) compared to smaller groups (e.g., methylphenyl: 252–254°C) .
- Reactivity : The thiol group enables alkylation and Schiff base formation, while the pyridine nitrogen participates in coordination chemistry, enabling metal complexation .
Biological Activity
5-Phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, also known as 4-phenyl-5-(pyridin-3-yl)-4H-[1,2,4]triazole-3-thiol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and data.
Molecular Formula: C13H10N4S
Molecular Weight: 254.31 g/mol
CAS Number: 57600-03-0
Structure: The compound features a triazole ring with a thiol group and phenyl and pyridine substituents.
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of 1,2,4-triazole derivatives. Specifically, compounds similar to 5-phenyl-4-(pyridin-3-yl)-4H-triazole-3-thiol have shown effectiveness against various bacterial strains. For instance:
| Compound | Target Organism | Activity |
|---|---|---|
| 5-(4-Aminophenyl)-4-(pyridin-3-yl)-2,4-dihydro-3H-triazole-3-thione | Candida tropicalis K1022 | Active |
| 5-(pyridin-3-yl)-4H-triazole derivatives | Staphylococcus aureus, Escherichia coli | Inhibitory |
The mechanism of action often involves the inhibition of nucleic acid synthesis and interference with cell wall synthesis .
2. Antifungal Activity
The antifungal potential of triazole derivatives has been well-documented. In a study examining various substituted triazoles, it was found that certain derivatives exhibited potent antifungal activity against Candida species. The compound's thiol group is believed to enhance its interaction with fungal cell membranes, leading to increased permeability and cell death .
3. Anticancer Activity
Recent investigations have highlighted the anticancer properties of triazole derivatives. For example:
| Study | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| MTT Assay on HepG2 cells | HepG2 (liver cancer) | 12.5 µM | Significant inhibition of cell proliferation |
The structure–activity relationship (SAR) studies indicate that modifications in the phenyl and pyridine rings can significantly affect the compound's potency against cancer cell lines .
Case Studies
-
In Vivo Metabolic Pathway Study
A study conducted on male Wistar rats administered with a derivative of the compound showed that after intraperitoneal injection, various metabolites were identified using High Performance Liquid Chromatography (HPLC). The study aimed to understand the metabolic pathways and pharmacokinetics associated with triazole compounds . -
Synthesis and Characterization
Research on the synthesis of transition metal complexes with this triazole derivative revealed that these complexes exhibited enhanced biological activities compared to their parent compounds. The complexes were characterized by various spectroscopic methods and showed potential for applications in drug development .
Q & A
Q. What are the optimized synthetic routes for 5-phenyl-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol?
The compound is typically synthesized via cyclization of precursors such as phenylhydrazine derivatives and pyridine-3-carboxaldehyde under basic conditions. A common protocol involves:
- Reacting 2-ethoxybenzohydrazide with pyridine-3-carboxaldehyde in ethanol under reflux.
- Cyclizing the intermediate with thiourea in the presence of NaOH to form the triazole-thiol core. Purification is achieved through recrystallization (e.g., using propan-2-ol) or column chromatography .
Q. How can structural characterization be performed for this compound?
Key methods include:
- 1H/13C NMR spectroscopy : To confirm substituent positions on the triazole ring and aromatic systems.
- IR spectroscopy : Identification of thiol (-SH) stretching vibrations (~2500 cm⁻¹) and triazole ring vibrations.
- Elemental analysis : Validation of molecular formula (C13H10N4S).
- HPLC-MS : For purity assessment and molecular ion ([M+H]+) confirmation .
Q. What physicochemical properties are critical for experimental design?
- Solubility : Poor aqueous solubility (common in triazoles); dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred solvents.
- Melting point : Typically >200°C (varies with substituents).
- Stability : Susceptible to oxidation; store under inert gas (N2/Ar) at –20°C .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound and its derivatives?
- In vitro assays : Antifungal (e.g., Candida albicans MIC assays), antibacterial (Gram-positive/-negative models), or kinase inhibition (e.g., anaplastic lymphoma kinase) .
- Molecular docking : Use PDB ligands (e.g., 2XP2 for kinases, 3LD6 for lanosterol demethylase) to predict binding affinities. Software: AutoDock Vina with Lamarckian genetic algorithms .
Q. What strategies are effective for synthesizing derivatives to study structure-activity relationships (SAR)?
- S-Alkylation : React the thiol group with alkyl halides (e.g., methyl iodide, benzyl bromide) in methanol/NaOH .
- Mannich bases : Introduce aminomethyl groups via formaldehyde and secondary amines .
- Heterocyclic hybrids : Attach pyrrole or indole fragments to enhance lipophilicity and target engagement .
Q. How can computational methods resolve contradictions in reported biological data?
- Perform molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-protein complexes.
- Cross-validate docking results with free-energy perturbation (FEP) or MM-PBSA calculations to quantify binding energies .
Q. What safety protocols are essential for handling this compound?
- PPE : Nitrile gloves, lab coats, and eye protection (splashing risk).
- Ventilation : Use fume hoods due to potential respiratory irritation.
- Waste disposal : Neutralize with 10% NaOH before incineration .
Methodological Considerations for Data Analysis
Q. How should researchers address discrepancies in biological activity across studies?
- Replicate assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Control compounds : Include reference drugs (e.g., fluconazole for antifungals).
- Meta-analysis : Compare IC50/EC50 values across multiple publications to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
